Increased ICT Dipole Moment vs. Parent Pyrrole
Thermochromic analysis in diethyl ether and alkyl nitriles relative to DMABN (17 D) yields an ICT dipole moment μe(ICT) of 15 D for PP3C, identical to the para isomer PP4C but 2 D larger than the 13 D of the parent N-phenylpyrrole (PP) [1]. This quantitative difference demonstrates that the cyano group enhances charge separation in the excited state, while meta linkage provides a distinct ground-state dipole orientation that differs from the para isomer.
| Evidence Dimension | Excited state ICT dipole moment (μe(ICT)) |
|---|---|
| Target Compound Data | 15 D (PP3C) |
| Comparator Or Baseline | PP (13 D), PP4C (15 D), DMABN (17 D, reference) |
| Quantified Difference | PP3C: +2 D vs PP; 0 D vs PP4C; -2 D vs DMABN |
| Conditions | Thermochromic shift analysis in diethyl ether, acetonitrile, ethyl cyanide, and n-propyl cyanide; DMABN as internal standard. |
Why This Matters
A 15% larger dipole moment relative to the parent compound indicates stronger charge-transfer character, which can be exploited in the rational design of polarity-sensitive fluorescent probes and optoelectronic materials.
- [1] Rettig, W.; Marschner, F. Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and 4-(dimethylamino)benzonitrile from solvatochromic and thermochromic spectral shifts. Photochem. Photobiol. Sci. 2003, 2, 342–353. View Source
